Bioconversion Efficiency: Complete Hydrolysis vs. Partial Hydrolysis of V-VPA
In a head-to-head pharmacokinetic study in dogs, ethyl valproate (E-VPA) demonstrated rapid and complete biotransformation to the parent drug, valproic acid (VPA). In contrast, valproyl valproate (V-VPA), a higher molecular weight monoester, exhibited only partial conversion [1]. This complete hydrolysis ensures that E-VPA functions as a predictable prodrug, yielding a consistent VPA plasma concentration profile (not sustained-release), whereas V-VPA introduces variability in parent drug exposure [1].
| Evidence Dimension | Biotransformation Completeness to VPA |
|---|---|
| Target Compound Data | Complete biotransformation |
| Comparator Or Baseline | Valproyl valproate (V-VPA): Partial biotransformation |
| Quantified Difference | Qualitative difference: 'complete' vs. 'partial' conversion |
| Conditions | Intravenous and oral administration to dogs at equimolar doses; VPA plasma levels measured |
Why This Matters
Complete conversion is essential for ensuring predictable dosing and therapeutic equivalence in prodrug strategies; partial conversion renders V-VPA unsuitable where consistent active drug levels are required.
- [1] Badir K, Haj-Yehia A, Vree TB, van der Kleijn E, Bialer M. Pharmacokinetics and anticonvulsant activity of three monoesteric prodrugs of valproic acid. Pharm Res. 1991 Jun;8(6):750-4. View Source
